molecular formula C28H56O B12657132 Hexacosyloxirane CAS No. 86370-24-3

Hexacosyloxirane

Cat. No.: B12657132
CAS No.: 86370-24-3
M. Wt: 408.7 g/mol
InChI Key: MBJVZMPEPVSKAS-UHFFFAOYSA-N
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Description

Hexacosyloxirane, also known as 1,2-epoxyoctacosane, is an organic compound with the molecular formula C28H56O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by a long hydrocarbon chain attached to an oxirane ring, making it a unique and interesting molecule for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexacosyloxirane can be synthesized through the epoxidation of long-chain alkenes. One common method involves the use of peracids, such as meta-chloroperoxybenzoic acid (mCPBA), to oxidize the double bond in hexacosene, resulting in the formation of this compound. The reaction typically occurs under mild conditions, with the peracid being added to a solution of the alkene in an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as titanium silicalite-1 (TS-1) can also be employed to facilitate the epoxidation reaction .

Chemical Reactions Analysis

Types of Reactions: Hexacosyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hexacosyloxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexacosyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Hexacosyloxirane can be compared with other oxiranes, such as:

Uniqueness: this compound’s long hydrocarbon chain makes it unique among oxiranes, providing distinct physical and chemical properties. This uniqueness allows it to be used in specialized applications where other oxiranes may not be suitable .

Properties

IUPAC Name

2-hexacosyloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-27-29-28/h28H,2-27H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJVZMPEPVSKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC1CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201006770
Record name 2-Hexacosyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201006770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86370-24-3
Record name 2-Hexacosyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86370-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexacosyloxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086370243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexacosyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201006770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexacosyloxirane
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